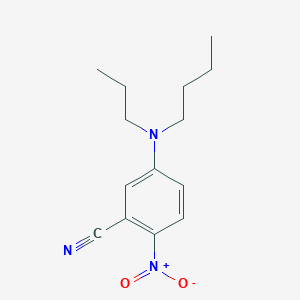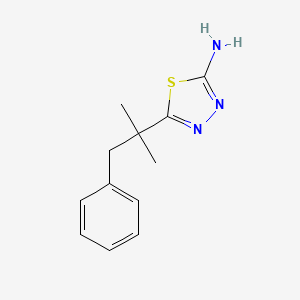
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that features a combination of benzimidazole, pyrazole, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic synthesis. Common synthetic routes may include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of the pyrazole ring: This can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling reactions: The final step often involves coupling the benzimidazole and pyrazole rings with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical agent due to its heterocyclic structure.
Biological Research: Studying its interactions with biological targets.
Material Science: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Binding to specific receptors or enzymes: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.
Pyrazole derivatives: Often used in anti-inflammatory and anticancer drugs.
Pyridine derivatives: Common in various pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of benzimidazole, pyrazole, and pyridine rings in 3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine may confer distinct biological activities and chemical properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C15H12N6 |
|---|---|
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H12N6/c16-14-11(5-9(6-17-14)10-7-18-19-8-10)15-20-12-3-1-2-4-13(12)21-15/h1-8H,(H2,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
RMRTYMWAIXIPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CNN=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)











